molecular formula C16H21N3O6S B12330109 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester

3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester

Cat. No.: B12330109
M. Wt: 383.4 g/mol
InChI Key: RKUPRUQSCMFISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C16H21N3O6S and a molecular weight of 383.42 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicycloheptane core and a nitrophenylsulfonyl group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diazabicycloheptane derivatives with nitrophenylsulfonyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted sulfonyl compounds .

Scientific Research Applications

3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The diazabicycloheptane core provides stability and reactivity, allowing the compound to participate in diverse chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
  • 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
  • 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

Uniqueness

Compared to similar compounds, 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

IUPAC Name

tert-butyl 3-(2-nitrophenyl)sulfonyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C16H21N3O6S/c1-16(2,3)25-15(20)18-11-8-12(18)10-17(9-11)26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,11-12H,8-10H2,1-3H3

InChI Key

RKUPRUQSCMFISM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.